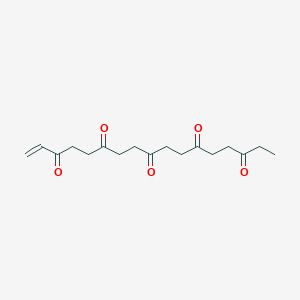
Heptadec-1-ene-3,6,9,12,15-pentone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadec-1-ene-3,6,9,12,15-pentone is an organic compound with the molecular formula C17H24O5 It is characterized by a long carbon chain with multiple ketone groups positioned at intervals along the chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptadec-1-ene-3,6,9,12,15-pentone typically involves the oxidation of heptadec-1-ene. This can be achieved through various methods, including the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic oxidation processes. These processes utilize catalysts such as palladium or platinum to facilitate the oxidation reaction, ensuring higher yields and purity of the final product. The reaction conditions are optimized to balance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: Heptadec-1-ene-3,6,9,12,15-pentone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are often used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Heptadec-1-ene-3,6,9,12,15-pentone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Heptadec-1-ene-3,6,9,12,15-pentone involves its interaction with specific molecular targets. The ketone groups in the compound can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Heptadec-1-ene-3,6,9,12,15-pentone can be compared with other long-chain ketones such as:
Hexadec-1-ene-3,6,9,12-tetrone: Similar structure but with one less ketone group.
Octadec-1-ene-3,6,9,12,15,18-hexone: Similar structure but with one additional ketone group.
Uniqueness: this compound is unique due to its specific arrangement of ketone groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H24O5 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
heptadec-1-ene-3,6,9,12,15-pentone |
InChI |
InChI=1S/C17H24O5/c1-3-13(18)5-7-15(20)9-11-17(22)12-10-16(21)8-6-14(19)4-2/h3H,1,4-12H2,2H3 |
InChI Key |
VQXMMYPFAKNNFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
![2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride](/img/structure/B13099804.png)
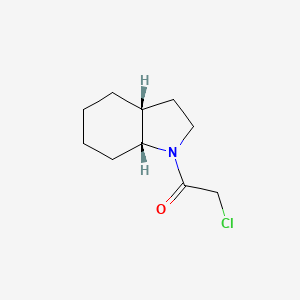
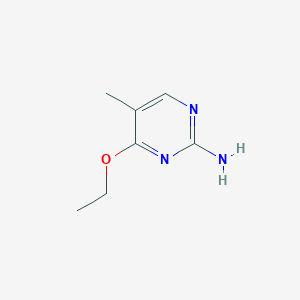
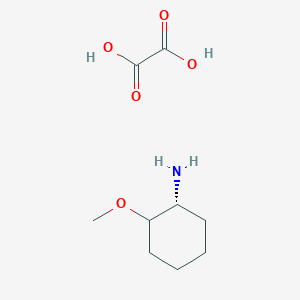
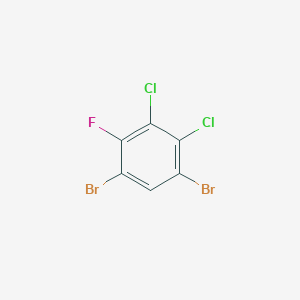
![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)
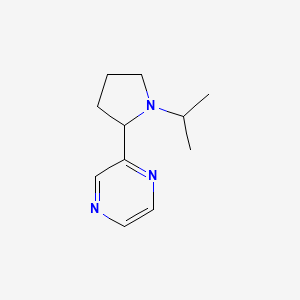
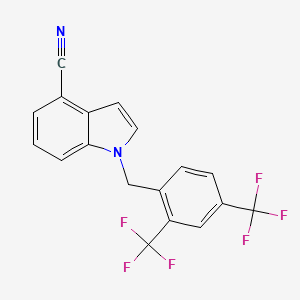
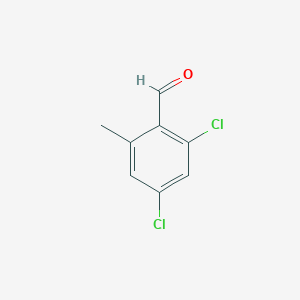
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)
